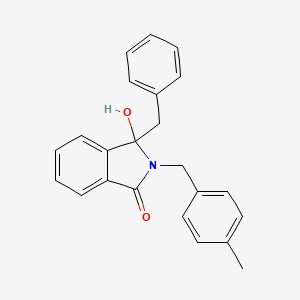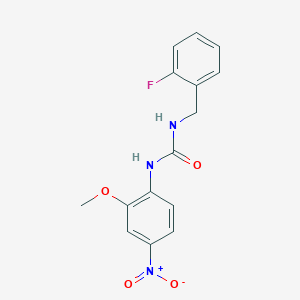![molecular formula C15H14N2O4 B4129681 2-bicyclo[2.2.1]hept-2-yl-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B4129681.png)
2-bicyclo[2.2.1]hept-2-yl-5-nitro-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-bicyclo[2.2.1]hept-2-yl-5-nitro-1H-isoindole-1,3(2H)-dione, also known as NBQX, is a competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the mechanisms of excitatory neurotransmission and synaptic plasticity.
Mecanismo De Acción
2-bicyclo[2.2.1]hept-2-yl-5-nitro-1H-isoindole-1,3(2H)-dione binds to the glutamate binding site on the AMPA receptor, preventing the binding of glutamate and blocking the influx of calcium ions into the postsynaptic neuron. This leads to a reduction in the strength of excitatory synaptic transmission and a decrease in the amplitude of the postsynaptic response. 2-bicyclo[2.2.1]hept-2-yl-5-nitro-1H-isoindole-1,3(2H)-dione is a non-competitive antagonist, meaning that it does not compete with glutamate for binding to the receptor but instead binds to a different site on the receptor.
Biochemical and Physiological Effects:
2-bicyclo[2.2.1]hept-2-yl-5-nitro-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. It can reduce the amplitude and frequency of excitatory postsynaptic currents in neurons, decrease the release of glutamate from presynaptic terminals, and inhibit the induction of long-term potentiation (LTP) in the hippocampus. 2-bicyclo[2.2.1]hept-2-yl-5-nitro-1H-isoindole-1,3(2H)-dione has also been shown to have neuroprotective effects in various models of neuronal injury and disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bicyclo[2.2.1]hept-2-yl-5-nitro-1H-isoindole-1,3(2H)-dione is a potent and selective antagonist of the AMPA receptor, making it a valuable tool for studying the roles of these receptors in various physiological and pathological processes. It is relatively easy to synthesize and is commercially available from several sources. However, 2-bicyclo[2.2.1]hept-2-yl-5-nitro-1H-isoindole-1,3(2H)-dione has some limitations for lab experiments. It has a short half-life in vivo, making it difficult to use in animal studies. It also has some off-target effects on other ion channels and receptors, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-bicyclo[2.2.1]hept-2-yl-5-nitro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more selective and potent AMPA receptor antagonists. Another area of interest is the use of 2-bicyclo[2.2.1]hept-2-yl-5-nitro-1H-isoindole-1,3(2H)-dione in combination with other drugs or therapies for the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Finally, research on the mechanisms of action of 2-bicyclo[2.2.1]hept-2-yl-5-nitro-1H-isoindole-1,3(2H)-dione and other glutamate receptor antagonists may lead to a better understanding of the roles of these receptors in normal and pathological brain function.
Aplicaciones Científicas De Investigación
2-bicyclo[2.2.1]hept-2-yl-5-nitro-1H-isoindole-1,3(2H)-dione is widely used in scientific research to study the mechanisms of excitatory neurotransmission and synaptic plasticity. It is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which are involved in fast excitatory synaptic transmission in the central nervous system. 2-bicyclo[2.2.1]hept-2-yl-5-nitro-1H-isoindole-1,3(2H)-dione can be used to block the effects of glutamate on these receptors, allowing researchers to study the roles of these receptors in various physiological and pathological processes.
Propiedades
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-5-nitroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-14-11-4-3-10(17(20)21)7-12(11)15(19)16(14)13-6-8-1-2-9(13)5-8/h3-4,7-9,13H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFDTAHCCFDZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4129605.png)
![ethyl 4-[(N-benzoylphenylalanyl)amino]benzoate](/img/structure/B4129618.png)
![7-chloro-2-[2-(4-morpholinyl)ethyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4129639.png)


![N-[4-(1H-pyrazol-1-yl)benzyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4129662.png)
![N-[3-fluoro-5-(trifluoromethyl)benzyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4129666.png)
![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4129667.png)
![N-(4-iodophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4129672.png)

![methyl 3-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]-4-chlorobenzoate](/img/structure/B4129686.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4129692.png)
![5-(4-morpholinyl)-2-(4-morpholinylcarbonyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-1-amine](/img/structure/B4129699.png)
![2-cyclohexyl-N-cyclopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4129706.png)